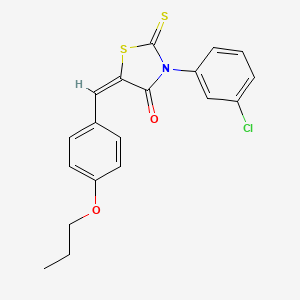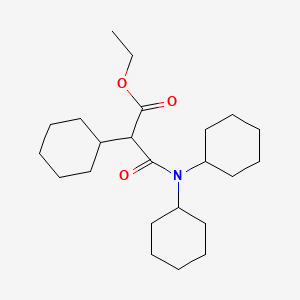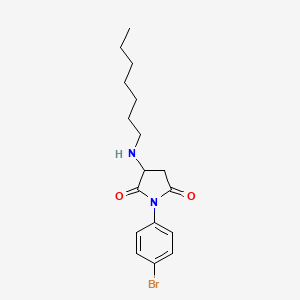
N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide, also known as PBT-1, is a chemical compound that has been studied extensively for its potential therapeutic applications. PBT-1 is a small molecule that has been shown to have a range of biological effects, including anti-inflammatory and neuroprotective properties. The purpose of
作用机制
The exact mechanism of action of N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide is not well understood, but it is thought to act by inhibiting the aggregation of beta-amyloid and alpha-synuclein, two proteins that are implicated in the pathogenesis of Alzheimer's and Parkinson's disease, respectively. N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide may also modulate the immune response and reduce inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide can reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha in the brain. N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide has also been shown to reduce oxidative stress and increase the levels of antioxidant enzymes such as superoxide dismutase. In animal models of Alzheimer's and Parkinson's disease, N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide has been shown to improve cognitive function and reduce motor deficits.
实验室实验的优点和局限性
One advantage of N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide is that it is a small molecule that can easily penetrate the blood-brain barrier, making it a potential therapeutic agent for neurodegenerative diseases. However, one limitation of N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide. One area of interest is the development of N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide derivatives with improved potency and selectivity. Another area of interest is the investigation of N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Finally, the safety and efficacy of N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide in humans need to be evaluated in clinical trials before it can be considered for therapeutic use.
合成方法
N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzo[b]thiophene with 4-pyridinemethanol in the presence of a base such as potassium carbonate. Other methods include the reaction of 3-bromo-1-benzothiophene with 4-pyridinemethanol in the presence of a palladium catalyst, or the reaction of 3-chloro-1-benzothiophene with 4-pyridinemethanol in the presence of a Lewis acid catalyst.
科学研究应用
N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide has been the subject of extensive scientific research, particularly in the areas of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide has potent anti-inflammatory properties and can reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide has also been shown to protect against dopaminergic neuron loss in animal models of Parkinson's disease.
属性
IUPAC Name |
N-(pyridin-4-ylmethyl)-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-15(17-9-11-5-7-16-8-6-11)13-10-19-14-4-2-1-3-12(13)14/h1-8,10H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBJSSOARLOFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)-1-benzothiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methylcyclohexyl}-4-phenylpiperazine](/img/structure/B5219420.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-5-methyl-2-furamide](/img/structure/B5219425.png)


![[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5219441.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5219446.png)
![N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5219450.png)
![tert-butyl 4-(1-(2,4-dimethylphenyl)-3-{[(4-fluorophenyl)amino]carbonyl}-1H-pyrazol-4-yl)-1-piperidinecarboxylate](/img/structure/B5219458.png)
![1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5219463.png)
![4-[(1-{4-[3-(4-fluorophenyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5219467.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-2-ylmethyl)piperidine](/img/structure/B5219476.png)
![(1-{[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5219495.png)

![N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5219508.png)